(R,R,R)-avenic acid A
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Overview
Description
(R,R,R)-avenic acid A is an avenic acid A. It is an enantiomer of a (S,S,S)-avenic acid A.
Scientific Research Applications
Membrane Technologies
(R,R,R)-avenic acid A, as a type of tannic acid, has been extensively studied for its applications in membrane technologies. It plays a crucial role in membrane surface modification, construction of interlayers and selective layers, and the development of mixed matrix membranes. Particularly, its contribution is significant in creating superhydrophilic and antifouling surfaces, interfaces with high compatibility, and thin film composite membranes with high permselectivity. Despite these advancements, challenges remain, and further progress is expected in the future (Yan et al., 2020).
Pharmaceutical Applications
Alkyl esters of alkyl and aryl sulfonic acids, including those related to (R,R,R)-avenic acid A, are vital in pharmaceutical R&D. They serve as counter-ions in acid-addition salts and as reagents and catalysts in synthesizing new drug substances. This review focuses on the control and analysis of such esters, highlighting the evolution of analytical methods and the challenges in establishing robust methodologies for their trace determination (Elder et al., 2008).
Antioxidant Activity Analysis
The compound's antioxidant properties are of significant interest. Various assays like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP have been employed to determine the antioxidant activity of compounds like (R,R,R)-avenic acid A. These methods, which involve spectrophotometry, are critical in analyzing antioxidants and determining the antioxidant capacity of complex samples. The integration of these chemical methods with electrochemical methods offers comprehensive insights into the mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
Nanotechnology Applications
(R,R,R)-avenic acid A's derivatives, like usnic acid, have shown promise in biological and nanotechnology applications. Their potential as antimicrobial, antitumor, antiviral, and antiparasitic agents is notable, despite their toxicity. Research has focused on developing innovative solutions like encapsulation in controlled release systems, which are essential in pharmaceutical nanotechnology. These systems optimize the release rate of the active ingredient, enhance therapeutic efficacy, and minimize side effects (Macedo et al., 2020).
properties
Product Name |
(R,R,R)-avenic acid A |
---|---|
Molecular Formula |
C12H22N2O8 |
Molecular Weight |
322.31 g/mol |
IUPAC Name |
(2R)-4-[[(1R)-1-carboxy-3-hydroxypropyl]amino]-2-[[(3R)-3-carboxy-3-hydroxypropyl]amino]butanoic acid |
InChI |
InChI=1S/C12H22N2O8/c15-6-3-8(11(19)20)13-4-1-7(10(17)18)14-5-2-9(16)12(21)22/h7-9,13-16H,1-6H2,(H,17,18)(H,19,20)(H,21,22)/t7-,8-,9-/m1/s1 |
InChI Key |
QUKMQOBHQMWLLR-IWSPIJDZSA-N |
Isomeric SMILES |
C(CN[C@H](CCO)C(=O)O)[C@H](C(=O)O)NCC[C@H](C(=O)O)O |
Canonical SMILES |
C(CNC(CCO)C(=O)O)C(C(=O)O)NCCC(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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